

Application Notes and Protocols: Reaction of Oxydimethanol with Primary and Secondary Amines

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Compound of Interest

Compound Name: **Oxydimethanol**

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Introduction

Oxydimethanol (HOCH2OCH2OH), also known as bis(hydroxymethyl) ether, is a reactive chemical species that serves as a synthetic equivalent of formaldehyde. Its reactions with primary and secondary amines are fundamental transformations in organic synthesis, leading to the formation of a variety of valuable nitrogen-containing compounds. These reactions are central to the construction of key intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the reaction of **oxydimethanol** with primary and secondary amines, including quantitative data, reaction mechanisms, and experimental workflows.

The reaction of **oxydimethanol** with primary amines typically yields N-substituted aminomethanols as initial products. These intermediates can be stable and isolable, or they can undergo further reactions such as dehydration to form imines (Schiff bases) or reaction with a second equivalent of the amine to produce N,N'-disubstituted aminals. Secondary amines, lacking the second proton on the nitrogen, react with **oxydimethanol** to directly form N,N,N',N'-tetrasubstituted aminals. These reactions are often catalyzed by acid or base and can be influenced by reaction conditions such as temperature, solvent, and stoichiometry.

Reaction of Oxydimethanol with Primary Amines

The initial reaction between **oxydimethanol** and a primary amine ($R-NH_2$) results in the formation of an N-substituted aminomethanol. This product can be the final target or an intermediate that can be converted to an imine or an aminal.

Quantitative Data for Reaction with Primary Amines

Amine (R-NH ₂)	Product (s)	Catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Aniline	N- Phenylamino methanol / N,N'- Diphenyl aminal	None	Water	25	0.5	High (Qualitative)	[1]
Benzylamine	N- Benzylamino methanol / N,N'- Dibenzyl aminal	None	Ethanol	25	1	Not Reported	[2]
n- Butylamine	N-Butyl- N- methyl- amine (reductive amination n)	Raney Ni	Water	100	6	97	[3]
Cyclohexylamine	N- Cyclohexyl-N- methyl- amine (reductive amination n)	CuAlO _x	Toluene	120	12	85	[4]

Note: Quantitative data for the direct reaction of **oxydimethanol** is limited. The data presented for reductive amination using formaldehyde/paraformaldehyde provides insights into the initial aminomethylation step.

Experimental Protocol: Synthesis of N-Substituted Aminomethanol (General Procedure)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol, water).
- Addition of **Oxydimethanol**: To the stirred solution, add **oxydimethanol** (1.0 - 1.2 eq.), either neat or as a solution in the same solvent, dropwise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
- Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the crude N-substituted aminomethanol.
- Purification: The product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel if necessary.

Reaction of Oxydimethanol with Secondary Amines

The reaction of **oxydimethanol** with a secondary amine (R_2NH) leads to the formation of a stable N,N,N',N' -tetrasubstituted aminal, also known as a bis(dialkylamino)methane.

Quantitative Data for Reaction with Secondary Amines

Amine (R ₂ NH)	Product	Catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Dimethyl amine	Bis(dimethyl amino)methane	None	Water	<15	0.5	77-83	[5]
Dimethyl amine	Bis(dimethyl amino)methane	None	Water	Ice bath	Not specified	83-86	[6]
N-Methylani line	N,N-Dimethyl (methylat ion)	K ₂ CO ₃	Toluene	130	24	74	[7]
Morpholi ne	N-Methylm orpholine (Eschweil er- Clarke)	Formic Acid	Water	Reflux	2	Not Reported	[8]

Experimental Protocol: Synthesis of Bis(dimethylamino)methane

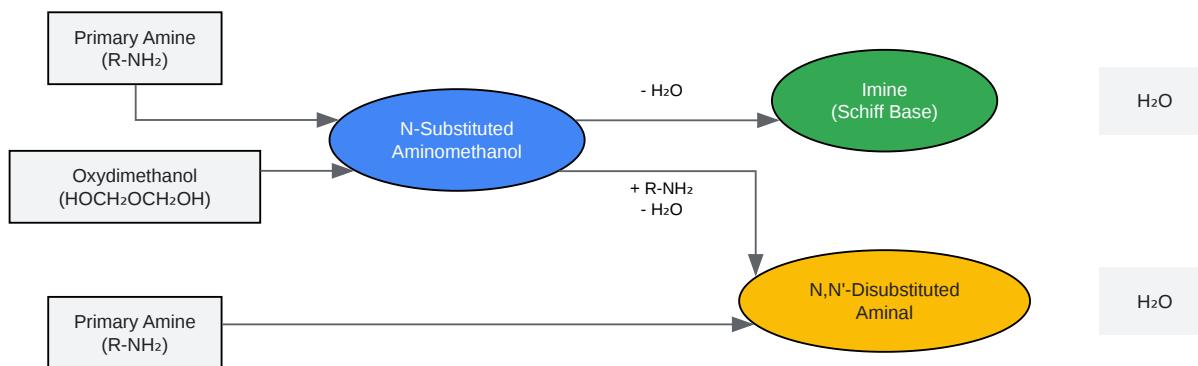
This protocol is adapted from a procedure using aqueous formaldehyde and dimethylamine, which are precursors to **oxydimethanol** *in situ*.[5][6]

- Reaction Setup: To a beaker equipped with a mechanical stirrer and a thermometer, add a 30% aqueous solution of formaldehyde (1.0 mole). Cool the solution in an ice bath.
- Addition of Amine: Add a 40% aqueous solution of dimethylamine (2.0 moles) dropwise to the formaldehyde solution, maintaining the reaction temperature below 15 °C.[5]
- Stirring: After the addition is complete, stir the solution for an additional 30 minutes.

- Salting Out: Saturate the aqueous solution with solid potassium hydroxide pellets until the mixture separates into two distinct layers.
- Separation and Drying: Separate the upper organic layer and dry it over potassium hydroxide pellets overnight.
- Purification: Decant the dried liquid and distill it at atmospheric pressure to obtain pure bis(dimethylamino)methane. The boiling point is approximately 81.5–84 °C.[5][6]

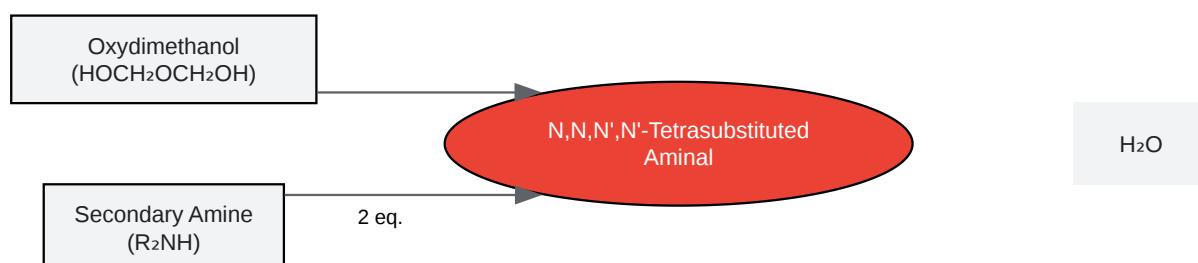
Reaction Mechanisms and Experimental Workflow

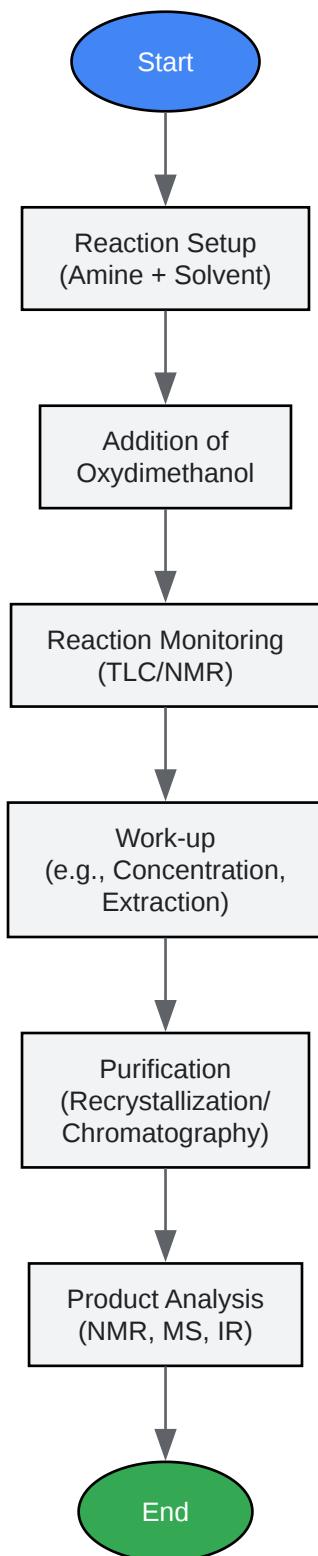
The following diagrams illustrate the signaling pathways for the reactions of **oxydimethanol** with primary and secondary amines, as well as a general experimental workflow.



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Reaction of Oxydimethanol with a Primary Amine.



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